REACTION_CXSMILES
|
[OH-:1].[Na+].Br[C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][C:6](Br)([CH2:7]3)[CH2:5]1)[CH2:11]2.[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Br-].[Br-].[Br-].[Al+3]>O>[OH:21][C:15]1[CH:20]=[CH:19][C:18]([C:4]23[CH2:13][CH:8]4[CH2:9][CH:10]([CH2:12][C:6]([C:4]5[CH:13]=[CH:8][C:7]([OH:1])=[CH:6][CH:5]=5)([CH2:7]4)[CH2:5]2)[CH2:11]3)=[CH:17][CH:16]=1 |f:0.1,4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
BrC12CC3(CC(CC(C1)C3)C2)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[Al+3]
|
Name
|
acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
agitated at 0° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL five-neck flask equipped with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
to react at 60° C. for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
an organic layer was filtered
|
Type
|
WASH
|
Details
|
washed by pure water and saturated sodium chloride aqueous solution
|
Type
|
ADDITION
|
Details
|
added into methanol so as
|
Type
|
CUSTOM
|
Details
|
to separate a product
|
Type
|
CUSTOM
|
Details
|
The obtained product was dried under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C2=CC=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |